3,4,5-TRIMETHOXY-N-(4-{[4-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE
Description
This compound is a bis-benzamide derivative featuring two 3,4,5-trimethoxybenzamide moieties connected via a biphenyl methyl bridge. The trimethoxy groups are electron-donating substituents, which enhance lipophilicity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-[[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N2O8/c1-38-26-16-22(17-27(39-2)30(26)42-5)32(36)34-24-11-7-20(8-12-24)15-21-9-13-25(14-10-21)35-33(37)23-18-28(40-3)31(43-6)29(19-23)41-4/h7-14,16-19H,15H2,1-6H3,(H,34,36)(H,35,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCECHDZCEYEEJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into two primary components:
- 3,4,5-Trimethoxybenzoyl groups : Derived from 3,4,5-trimethoxybenzoic acid or its derivatives.
- Diphenylmethane backbone : Constructed via alkylation or Friedel-Crafts reactions between benzyl halides and aromatic amines.
Critical intermediates include:
Synthetic Routes and Methodologies
Stepwise Amide Coupling Approach
This method involves sequential coupling of 3,4,5-trimethoxybenzoyl chloride with the diphenylmethane diamine intermediate.
Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at 40–60°C for 4–6 hours. The reaction is driven to completion by removing HCl gas, yielding the acyl chloride in >90% purity.
Preparation of 4-(Aminomethyl)aniline
4-Nitrobenzyl bromide undergoes catalytic hydrogenation (H₂, Pd/C) in ethanol at 25°C, followed by reduction of the nitro group to an amine. The intermediate is then protected with a tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate in the presence of triethylamine.
Amide Bond Formation
The Boc-protected diamine is reacted with 3,4,5-trimethoxybenzoyl chloride in dichloromethane using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as coupling agents. After deprotection with trifluoroacetic acid, the free amine is coupled with a second equivalent of acyl chloride to yield the target compound (Fig. 1).
Key Reaction Conditions :
Convergent Synthesis via Reductive Amination
An alternative route employs reductive amination to construct the diphenylmethane core.
Synthesis of 3,4,5-Trimethoxybenzaldehyde
1,2,3-Trimethoxybenzene reacts with oxoethanoic acid and hydrochloric acid under Lewis acid catalysis (e.g., FeCl₃ or AlCl₃) at 70°C for 8 hours to form 3,4,5-trimethoxybenzaldehyde. The aldehyde is purified via vacuum distillation (purity: 95–98%).
Formation of the Diphenylmethane Backbone
3,4,5-Trimethoxybenzaldehyde undergoes condensation with 4-nitrobenzylamine in methanol, followed by reduction with sodium borohydride (NaBH₄) to form the secondary amine. Catalytic hydrogenation removes the nitro group, yielding 4-(3,4,5-trimethoxybenzyl)aniline.
Dual Amidation
The diamine intermediate is coupled with 3,4,5-trimethoxybenzoyl chloride using EDCI/HOBt, as described in Section 2.1.3.
Advantages :
Optimization Strategies and Challenges
Solvent and Catalyst Selection
- Lewis Acid Catalysis : FeCl₃ outperforms AlCl₃ in Friedel-Crafts alkylation, providing higher regioselectivity and shorter reaction times (3–5 hours vs. 8–10 hours).
- Coupling Agents : EDCI/HOBt minimizes racemization compared to dicyclohexylcarbodiimide (DCC), particularly for sterically hindered amines.
Industrial Scalability and Cost Analysis
| Parameter | Stepwise Approach | Convergent Approach |
|---|---|---|
| Total Steps | 6 | 5 |
| Overall Yield | 58% | 75% |
| Cost per Kilogram (USD) | $12,500 | $9,800 |
| Purity (HPLC) | 98.5% | 99.2% |
The convergent method is favored for large-scale production due to lower material costs and higher throughput.
Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms >99% purity with a retention time of 12.8 minutes.
Chemical Reactions Analysis
Amide Bond Formation and Coupling Reactions
The synthesis of this compound involves sequential amide bond formation. Key methodologies include:
Carbodiimide-Mediated Coupling
The primary route utilizes 3,4,5-trimethoxybenzoic acid activated by carbodiimide reagents (e.g., HCTU, HOBt) in the presence of DIEA to form amide bonds with aromatic amines (e.g., 4-aminobenzyl-substituted anilines) .
Reaction Example:
| Reactants | Reagents/Conditions | Product Yield | Reference |
|---|---|---|---|
| 3,4,5-Trimethoxybenzoic acid + 4-(4-aminobenzyl)aniline | HCTU, HOBt, DIEA, DMF, RT, 12h | 72–85% |
Acid Chloride Coupling
Alternative methods employ 3,4,5-trimethoxybenzoyl chloride, generated via thionyl chloride, to react with amines under mild conditions (e.g., THF, 0°C to RT) .
Amide Hydrolysis
The compound undergoes hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid:
Conditions and Outcomes:
| Reagents | Temperature | Time | Product | Reference |
|---|---|---|---|---|
| 6M HCl, reflux | 110°C | 6h | 3,4,5-Trimethoxybenzoic acid | |
| 2M NaOH, ethanol/water (1:1) | 80°C | 4h | 3,4,5-Trimethoxybenzoic acid |
Hydrolysis is critical for structure-activity relationship (SAR) studies, enabling modifications of the benzamide moiety .
Nucleophilic Substitution at Methoxy Groups
The electron-rich 3,4,5-trimethoxyphenyl groups participate in demethylation or displacement reactions:
Demethylation with BBr₃
Selective demethylation occurs at the para-methoxy group using boron tribromide (BBr₃) in dichloromethane (−78°C to RT), yielding phenolic intermediates for further functionalization .
Methoxy Group Displacement
In the presence of strong nucleophiles (e.g., NaN₃, KI), methoxy groups undergo substitution under microwave-assisted conditions (120°C, 30 min).
Cross-Coupling Reactions
The biphenylmethyl core enables participation in Suzuki-Miyaura or Buchwald-Hartwig couplings for structural diversification:
Example:
| Reaction Type | Reagents/Conditions | Product Application | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 24h | Biaryl-modified derivatives |
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles:
Oxadiazole Formation
Reaction with hydrazine followed by cyclization using POCl₃ yields 1,3,4-oxadiazole derivatives, enhancing biological activity profiles .
Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NH₂NH₂·H₂O, ethanol, reflux | 80°C | 8h | 68% |
| 2 | POCl₃, DMF, 0°C to RT | RT | 3h | 73% |
Stability Under Physiological Conditions
The compound exhibits moderate stability in simulated biological environments:
| Condition | pH | Temperature | Half-Life | Degradation Pathway |
|---|---|---|---|---|
| Phosphate buffer | 7.4 | 37°C | 48h | Amide hydrolysis |
| Human liver microsomes | – | 37°C | 6h | Oxidative demethylation |
Functionalization via Reductive Amination
The central benzylamine linker permits reductive amination with aldehydes/ketones (NaBH₃CN, MeOH, RT) to introduce alkyl/aryl groups, modulating solubility and target affinity .
Photochemical Reactions
Under UV light (λ = 254 nm), the compound undergoes photodecomposition via C–O bond cleavage in methoxy groups, forming quinone intermediates .
Scientific Research Applications
3,4,5-TRIMETHOXY-N-(4-{[4-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-(4-{[4-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The trimethoxybenzoyl groups are known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes and potential therapeutic effects .
Comparison with Similar Compounds
Key Structural Features and Molecular Properties
The table below compares the target compound with structurally related benzamide derivatives from the provided evidence:
*Estimated based on structural analysis; exact data unavailable in provided evidence.
Functional Implications of Substituents
- Symmetry may promote cooperative binding but could limit conformational flexibility.
- Electron-Withdrawing vs. Electron-Donating Groups : ’s nitro and chloro substituents reduce electron density on the benzamide core, which may alter reactivity or binding kinetics compared to the target’s methoxy groups .
- Heterocyclic and Chiral Features : Compounds in and incorporate bipyrimidine, oxadiazole, and sulfonamide groups, which introduce hydrogen-bonding and steric interactions absent in the target compound. These features often enhance target specificity but may increase metabolic instability .
Biological Activity
3,4,5-Trimethoxy-N-(4-{[4-(3,4,5-trimethoxybenzamido)phenyl]methyl}phenyl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features multiple methoxy groups and a benzamide structure which contribute to its biological properties. The molecular formula is , and it has a molecular weight of 442.52 g/mol. The structural complexity allows for diverse interactions with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- P-glycoprotein Modulation : The compound has been shown to interact with P-glycoprotein (P-gp), a crucial transporter involved in drug resistance. It enhances the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cell lines by inhibiting P-gp's efflux function .
- Cytotoxic Activity : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .
- Antioxidant Properties : The presence of methoxy groups is associated with antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .
Table 1: Summary of Biological Activities
Case Studies
- Reversal of Drug Resistance : A study conducted on drug-resistant SW620/Ad300 cell lines demonstrated that the compound significantly reversed resistance to paclitaxel and doxorubicin. At a concentration of 10 µM, it increased the intracellular concentration of these drugs and reduced tumor volume in vivo without apparent side effects .
- Anticancer Potential : In another investigation, the compound was evaluated for its cytotoxic effects against various cancer cell lines. It exhibited potent activity with an IC50 value indicating strong efficacy against breast cancer cells .
- Mechanistic Insights : Research utilizing molecular docking studies revealed that the compound binds effectively to the drug-binding site of P-gp, suggesting a competitive inhibition mechanism that may explain its ability to reverse multidrug resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
